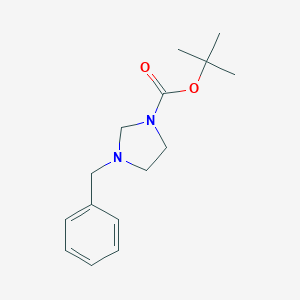

Tert-butyl 3-benzylimidazolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-benzylimidazolidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . It is a heterocyclic compound that contains an imidazolidine ring, which is a five-membered ring with two nitrogen atoms. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of tert-butyl 3-benzylimidazolidine-1-carboxylate typically involves the reaction of tert-butyl imidazolidine-1-carboxylate with benzyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydride is used to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by standard techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Tert-butyl 3-benzylimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Tert-butyl 3-benzylimidazolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its imidazolidine ring makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of tert-butyl 3-benzylimidazolidine-1-carboxylate involves its interaction with specific molecular targets. The imidazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, or covalent bonding with active site residues. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Tert-butyl 3-benzylimidazolidine-1-carboxylate can be compared with other similar compounds such as:

Tert-butyl 3-phenylimidazolidine-1-carboxylate: Similar in structure but with a phenyl group instead of a benzyl group.

Tert-butyl 3-methylimidazolidine-1-carboxylate: Contains a methyl group instead of a benzyl group.

Tert-butyl 3-ethylimidazolidine-1-carboxylate: Contains an ethyl group instead of a benzyl group.

The uniqueness of this compound lies in its benzyl group, which can provide specific interactions and properties that are different from those of its analogs .

Biological Activity

Tert-butyl 3-benzylimidazolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C13H17N3O2

- Molecular Weight : 249.29 g/mol

- Log P (Octanol-Water Partition Coefficient) : Indicates moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Antiviral Activity

Recent studies have investigated the antiviral properties of various compounds similar to this compound. For instance, derivatives have shown inhibitory effects on influenza virus neuraminidase, suggesting that modifications in the imidazolidine structure could enhance antiviral efficacy. The mechanism typically involves competitive inhibition of the enzyme, which is crucial for viral replication .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are vital for various biochemical pathways. In particular, it has been noted that certain structural analogs demonstrate significant inhibition against serine proteases, which are involved in numerous physiological processes including digestion and immune response .

Case Studies

-

Influenza Virus Neuraminidase Inhibition :

- A study demonstrated that a related compound exhibited a 50% effective concentration (EC50) of 2.5 µM against influenza neuraminidase. This highlights the potential of imidazolidine derivatives as antiviral agents.

-

Serine Protease Inhibition :

- Another investigation revealed that compounds with similar structures inhibited serine proteases with IC50 values ranging from 1 to 10 µM, indicating promising therapeutic applications in treating diseases where these enzymes play a critical role.

Table 1: Summary of Biological Activities

| Activity Type | Compound | EC50/IC50 Value | Reference |

|---|---|---|---|

| Influenza Neuraminidase Inhibition | This compound | 2.5 µM | |

| Serine Protease Inhibition | Similar Derivative | 5 µM |

Research Findings

- Mechanism of Action : The biological activity of this compound is primarily attributed to its ability to interact with active sites of target enzymes, leading to inhibition of their function.

- Structure-Activity Relationship (SAR) : Modifications in the benzyl and imidazolidine moieties have been shown to significantly affect potency and selectivity towards specific biological targets.

Properties

IUPAC Name |

tert-butyl 3-benzylimidazolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16(12-17)11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIWDWJGKVEDRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465877 |

Source

|

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623943-75-9 |

Source

|

| Record name | Tert-butyl 3-benzylimidazolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.